- A green route to the synthesis of furan derivatives, China, , ,

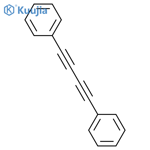

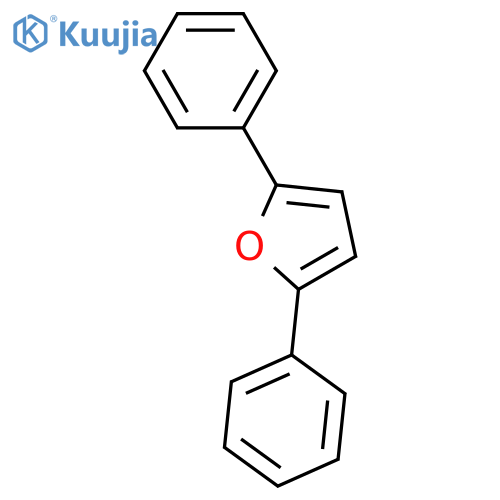

Cas no 955-83-9 (2,5-Diphenylfuran)

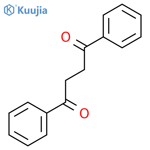

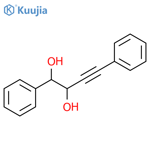

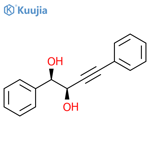

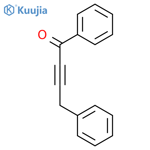

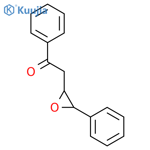

2,5-Diphenylfuran structure

商品名:2,5-Diphenylfuran

2,5-Diphenylfuran 化学的及び物理的性質

名前と識別子

-

- 2,5-diphenylfuran

- Furan, 2,5-diphenyl-

- PPF (VAN)

- 2,5-diphenyl-furan

- 2FGD8BE3PZ

- PPF

- Furan,5-diphenyl-

- Maybridge1_004213

- VUPDHIIPAKIKAB-UHFFFAOYSA-

- HMS553H13

- VUPDHIIPAKIKAB-UHFFFAOYSA-N

- NSC97358

- BDBM50074964

- SBB008172

- VZ22824

- AK167648

- AX8016251

- 2,5-Diphenylfuran (ACI)

- NSC 97358

- SY048494

- NS00040452

- CHEMBL109224

- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- DB-057592

- 955-83-9

- AS-50033

- NSC-97358

- AKOS015840535

- MFCD00037353

- D3176

- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline

- UNII-2FGD8BE3PZ

- O10619

- CHEBI:50459

- DTXSID5022142

- Q27122078

- SCHEMBL76097

- EINECS 213-474-0

- 2,5-Diphenylfuran

-

- MDL: MFCD00037353

- インチ: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- InChIKey: VUPDHIIPAKIKAB-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1

- BRN: 146933

計算された属性

- せいみつぶんしりょう: 220.08900

- どういたいしつりょう: 220.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 13.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0588 (rough estimate)

- ゆうかいてん: 90°C(lit.)

- ふってん: 345°C(lit.)

- フラッシュポイント: 164.3°C

- 屈折率: 1.5800 (estimate)

- PSA: 13.14000

- LogP: 4.61360

- ようかいせい: 未確定

2,5-Diphenylfuran セキュリティ情報

2,5-Diphenylfuran 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

2,5-Diphenylfuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196024-10g |

2,5-Diphenylfuran |

955-83-9 | 97% | 10g |

$327 | 2022-08-30 | |

| Chemenu | CM196024-5g |

2,5-Diphenylfuran |

955-83-9 | 97% | 5g |

$266 | 2024-07-18 | |

| TRC | D493703-10mg |

2,5-Diphenylfuran |

955-83-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D756760-250mg |

2,5-Diphenylfuran |

955-83-9 | 98.0% | 250mg |

$80 | 2024-06-07 | |

| Chemenu | CM196024-25g |

2,5-Diphenylfuran |

955-83-9 | 97% | 25g |

$631 | 2021-08-05 | |

| TRC | D493703-100mg |

2,5-Diphenylfuran |

955-83-9 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB110642-5 g |

2,5-Diphenylfuran; . |

955-83-9 | 5g |

€149.90 | 2023-05-21 | ||

| abcr | AB110642-25 g |

2,5-Diphenylfuran; . |

955-83-9 | 25g |

€462.90 | 2023-05-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |

2,5-Diphenylfuran, |

955-83-9 | 1g |

¥1,068.00 | 2023-07-11 | ||

| abcr | AB110642-1g |

2,5-Diphenylfuran, 98%; . |

955-83-9 | 98% | 1g |

€108.10 | 2024-06-12 |

2,5-Diphenylfuran 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C

リファレンス

- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes, Angewandte Chemie, 2009, 48(9), 1681-1684

合成方法 3

はんのうじょうけん

1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles, Organic Letters, 2009, 11(21), 5002-5005

合成方法 4

はんのうじょうけん

1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform

リファレンス

- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II), Journal of Organic Chemistry, 1989, 54(14), 3475-7

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene, Nature Communications, 2022, 13(1),

合成方法 8

はんのうじょうけん

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

リファレンス

- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5, Chemical Communications (Cambridge, 2017, 53(47), 6327-6330

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

リファレンス

- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes, Synthesis, 2013, 45(10), 1373-1379

合成方法 10

はんのうじょうけん

1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt

リファレンス

- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt

リファレンス

- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298

合成方法 13

はんのうじょうけん

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt

リファレンス

- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis, Synthetic Communications, 2010, 40(3), 370-377

合成方法 14

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C

リファレンス

- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396

合成方法 15

はんのうじょうけん

1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C

リファレンス

- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300

合成方法 16

はんのうじょうけん

1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C

リファレンス

- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24], Dalton Transactions, 2022, 51(44), 17000-17007

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Solvents: Chloroform-d ; 4 d, 50 °C

リファレンス

- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction, Journal of Organic Chemistry, 2000, 65(18), 5531-5546

合成方法 19

合成方法 20

2,5-Diphenylfuran Raw materials

- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-

- 1,4-Diphenyl-3-butyne-1,2-diol

- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol

- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-

- 1,4-Diphenylbutadiyne

- 1,2-Dibenzoylethane

- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-

-

- 1,4-diphenylbut-2-yn-1-one

2,5-Diphenylfuran Preparation Products

2,5-Diphenylfuran 関連文献

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

955-83-9 (2,5-Diphenylfuran) 関連製品

- 5471-63-6(1,3-Diphenylisobenzofuran)

- 17113-33-6(2-Phenylfuran)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:955-83-9)2,5-Diphenylfuran

清らかである:99%/99%

はかる:25g/5g

価格 ($):1216.0/1211.0